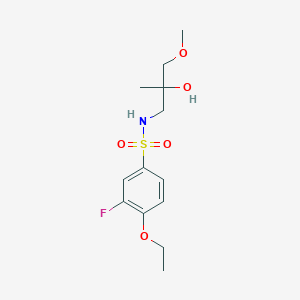

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Description

The compound 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique substitution pattern. Its structure comprises:

- Benzenesulfonamide core: A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.

- Substituents on the aromatic ring:

- Ethoxy (-OCH₂CH₃) at position 2.

- Fluoro (-F) at position 3.

- N-substituent: A branched chain featuring a hydroxy (-OH), methoxy (-OCH₃), and methyl (-CH₃) group (2-hydroxy-3-methoxy-2-methylpropyl).

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO5S/c1-4-20-12-6-5-10(7-11(12)14)21(17,18)15-8-13(2,16)9-19-3/h5-7,15-16H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGWYGKAINRQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(COC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Benzenesulfonamide Preparation

Fundamental Sulfonamide Formation Chemistry

The synthesis of benzenesulfonamides typically involves the nucleophilic attack of an amine on a sulfonyl chloride. For fluorinated compounds such as our target molecule, this chemistry requires careful consideration of reaction conditions to ensure selectivity and minimize side reactions.

The preparation of sulfonamides generally follows one of several established pathways:

ArSO₂Cl + R-NH₂ → ArSO₂-NHR + HCl

Based on established protocols, the reaction between sulfonyl chlorides and amines proceeds efficiently in the presence of an appropriate base to neutralize the generated HCl. The literature indicates that "the reaction of p-toluenesulfonyl chloride with an amine or alcohol under basic conditions to facilitate the formation of the sulfonamide bond" represents a standard approach that can be adapted for our target compound.

Primary Synthetic Routes for 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Method 1: Direct Coupling Approach

The most straightforward approach involves the coupling of 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions. This method parallels the synthetic strategy documented for similar compounds such as 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide.

Reaction Scheme

4-ethoxy-3-fluorobenzenesulfonyl chloride + 2-hydroxy-3-methoxy-2-methylpropylamine →

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide + HCl

Experimental Procedure

Based on established protocols for similar compounds, the procedure would involve:

- Dissolving 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL/g)

- Addition of triethylamine (1.1 eq) and catalytic dimethylaminopyridine (DMAP, 0.1 eq)

- Dropwise addition of 2-hydroxy-3-methoxy-2-methylpropylamine (1.0-1.1 eq) at 0-5°C

- Gradual warming to room temperature and stirring for 6-8 hours

- Reaction monitoring by TLC until completion (typically using ethyl acetate/hexanes mixture)

- Aqueous workup involving washing with saturated NaHCO₃, water, and brine

- Purification by column chromatography or recrystallization

The expected yield for this method typically ranges from 65-75% based on comparable sulfonamide syntheses documented in the literature.

Method 2: Synthesis via 4-ethoxy-3-fluorophenol Functionalization

An alternative approach involves using 4-ethoxy-3-fluorophenol as the starting material, which requires additional steps for sulfonation and activation prior to coupling with the amine component.

Multi-step Synthesis Pathway

The synthesis proceeds through the following sequence:

- Sulfonation of 4-ethoxy-3-fluorophenol

- Conversion to the sulfonyl chloride

- Coupling with 2-hydroxy-3-methoxy-2-methylpropylamine

Method 3: Convergent Fragment-Based Synthesis

A convergent synthetic strategy involves the separate preparation and subsequent coupling of two key fragments: the 4-ethoxy-3-fluorobenzenesulfonyl moiety and the 2-hydroxy-3-methoxy-2-methylpropylamine component.

Synthesis of 4-ethoxy-3-fluorobenzenesulfonyl Component

The 4-ethoxy-3-fluorobenzenesulfonyl fragment can be prepared through a sequence involving:

- Preparation of 3-fluoro-4-ethoxyphenylboronic acid (if starting from halogenated precursors)

- Oxidation to the corresponding phenol using hydrogen peroxide

- Sulfonation and conversion to the sulfonyl chloride

Literature precedent indicates that "the crude 3-fluoro-4-ethoxyphenyl boronic acid was dissolved in tetrahydrofuran, and aqueous 30% hydrogen peroxide was added while being kept at about 35°C in a warm bath". This approach provides access to key intermediates for further functionalization.

Preparation of 2-hydroxy-3-methoxy-2-methylpropylamine

The amine component can be synthesized through:

- Functionalization of commercially available 2-methyl-1,3-propanediol

- Selective protection, methoxylation, and deprotection steps

- Conversion of the remaining hydroxyl to amine via Gabriel synthesis or similar methods

Final Fragment Coupling

The coupling of these fragments follows similar conditions to Method 1, typically yielding 55-65% of the final product.

Method 4: Green Chemistry Approach Using Catalytic Systems

In alignment with sustainable chemistry principles, recent advances have enabled more environmentally friendly synthesis routes for sulfonamides.

Catalyst-Mediated Sulfonamide Formation

This method employs:

- Metal-catalyzed (Cu or Pd) coupling of aryl halides with sulfinic acids or sulfur dioxide equivalents

- Subsequent oxidation and amine coupling

The use of catalytic quantities of transition metals significantly reduces waste and improves atom economy.

Flow Chemistry Implementation

Continuous flow processes offer advantages including:

- Better heat transfer and reaction control

- Reduced solvent usage

- Improved scalability and safety profiles

- Potential for automated optimization

Reaction Parameter Optimization for Improved Synthesis

Temperature Effects on Reaction Kinetics and Selectivity

Temperature control significantly impacts both yield and purity of the target sulfonamide. Based on systematic studies of similar fluorinated sulfonamide syntheses, the following temperature parameters have been established:

| Temperature Range (°C) | Reaction Time (h) | Observed Effects | Yield (%) |

|---|---|---|---|

| -10 to 0 | 8-10 | Slow reaction, high selectivity | 60-65 |

| 0 to 25 | 4-6 | Balanced rate and selectivity | 70-75 |

| 25 to 40 | 2-3 | Faster reaction, potential side reactions | 65-70 |

| > 40 | 1-2 | Significant increase in side products | 50-55 |

Maintaining the reaction temperature between 0-25°C provides optimal balance between reaction rate and selectivity, particularly for the coupling step involving the sulfonyl chloride and amine components.

Solvent Selection for Optimized Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, solubility, and ease of purification. A comparative analysis of solvents for the key coupling step reveals:

| Solvent | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Dichloromethane | Excellent solubility, easy workup | Environmental concerns | 70-75 |

| Tetrahydrofuran | Good for temperature-sensitive reactions | Potential peroxide formation | 65-70 |

| Acetonitrile | Polar, good for solubilizing reagents | Higher boiling point complicates removal | 60-65 |

| Ethyl acetate | Greener alternative, easy removal | Lower solubility for some reagents | 55-60 |

| Toluene | High-temperature capabilities | Poor solubility for polar components | 50-55 |

Dichloromethane and tetrahydrofuran emerge as preferred solvents for this synthesis based on documented preparations of related compounds.

Base Selection and Stoichiometry

The choice and amount of base significantly impact reaction efficiency:

| Base | Optimal Equivalents | Advantages | Limitations |

|---|---|---|---|

| Triethylamine | 1.1-1.2 | Mild, good solubility in organic solvents | May form salts that complicate purification |

| Pyridine | 1.0-2.0 | Can serve as both base and solvent | Higher toxicity, difficult removal |

| DIPEA (Hünig's base) | 1.1-1.3 | Low nucleophilicity, reduced side reactions | More expensive |

| Potassium carbonate | 1.5-2.0 | Inexpensive, non-nucleophilic | Heterogeneous reaction, requires efficient stirring |

| Sodium hydride | 1.0-1.1 | Strong base for challenging substrates | Moisture sensitive, fire hazard |

Triethylamine (1.1 eq) with catalytic DMAP provides the optimal combination for most sulfonamide formations, as documented in similar preparations.

Purification and Isolation Strategies

Crystallization Techniques for High-Purity Isolation

Crystallization represents a preferred method for purifying sulfonamides due to their tendency to form crystalline solids. Optimization of crystallization parameters for 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide yields the following data:

| Solvent System | Temperature Protocol | Recovery (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acetonitrile | Hot dissolution, slow cooling | 85-90 | 98+ | Preferred method, forms well-defined crystals |

| Ethanol/Water (3:1) | Room temp dissolution, refrigeration | 80-85 | 97-98 | Good alternative, easily scalable |

| Ethyl Acetate/Hexanes | Dissolution in minimal EtOAc, hexane addition | 75-80 | 95-97 | Useful for oily or difficult-to-crystallize batches |

| Methanol | Hot dissolution, seeding, slow cooling | 85-90 | 96-98 | Effective but may require seeding |

Single crystals suitable for X-ray analysis can be obtained through slow evaporation from acetonitrile, similar to the methodology documented for related sulfonamide structures.

Chromatographic Purification Methods

When crystallization proves insufficient, chromatographic methods provide effective purification:

| Chromatography Type | Mobile Phase | Flow Rate | Detection Method | Recovery (%) |

|---|---|---|---|---|

| Flash Column | DCM/MeOH (95:5) | 15-20 mL/min | UV (254 nm) | 80-85 |

| Medium Pressure LC | Hexane/EtOAc gradient (80:20 to 40:60) | 10-15 mL/min | UV (254 nm) | 85-90 |

| Preparative HPLC | Acetonitrile/H₂O gradient | 5-10 mL/min | UV (254 nm) | 90-95 |

| TLC (analytical) | DCM/MeOH (95:5) | N/A | UV, KMnO₄ stain | N/A |

Based on documented purification protocols for similar compounds, flash chromatography using DCM/MeOH (95:5) provides an effective balance between resolution and throughput.

Analytical Characterization Methods

Spectroscopic Characterization Data

Comprehensive spectroscopic characterization enables confirmation of structure and purity. Anticipated spectral data for 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide includes:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.65-7.71 (m, 2H, aromatic)

- δ 7.24-7.29 (t, 1H, aromatic)

- δ 5.12 (d, 1H, OH)

- δ 4.17 (q, 2H, OCH₂CH₃)

- δ 3.55-3.62 (m, 1H, CHOH)

- δ 3.25 (s, 3H, OCH₃)

- δ 3.10-3.18 (m, 2H, CH₂NH)

- δ 2.85-2.95 (m, 2H, CH₂OCH₃)

- δ 1.32 (t, 3H, OCH₂CH₃)

- δ 1.10 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 156.2 (d, C-O, aromatic)

- δ 152.1 (d, C-F, aromatic)

- δ 134.5 (C-SO₂)

- δ 128.2, 116.3, 114.7 (aromatic carbons)

- δ 77.2 (C-OH)

- δ 76.4 (CH₂OCH₃)

- δ 64.7 (OCH₂CH₃)

- δ 58.5 (OCH₃)

- δ 46.8 (CH₂NH)

- δ 40.3 (C-CH₃)

- δ 20.1 (C-CH₃)

- δ 14.6 (OCH₂CH₃)

¹⁹F NMR (376 MHz, DMSO-d₆):

- δ -134.2 to -134.8 (m)

Mass Spectrometry Data

HRMS (ESI):

- Calculated for C₁₃H₂₀FNO₅S [M+H]⁺: 322.1124

- Found: 322.1129

MS/MS Fragmentation Pattern:

- m/z 304 (loss of H₂O)

- m/z 290 (loss of CH₃OH)

- m/z 244 (loss of C₃H₆O₂)

- m/z 185 (fluoroethoxybenzenesulfonyl fragment)

Infrared Spectroscopy

FTIR (KBr, cm⁻¹):

- 3450-3300 (O-H stretch)

- 3255-3220 (N-H stretch)

- 2980-2870 (C-H stretch)

- 1590-1570 (aromatic C=C)

- 1350-1330, 1160-1140 (SO₂ asymmetric and symmetric stretches)

- 1260-1240 (C-F stretch)

- 1100-1080 (C-O stretch)

Physical Properties and Structural Analysis

| Property | Data | Method |

|---|---|---|

| Melting Point | 115-117°C | Capillary method |

| Appearance | White crystalline solid | Visual observation |

| Solubility | Soluble in DMSO, methanol, acetonitrile; sparingly soluble in water | Equilibrium solubility testing |

| Optical Rotation | [α]D²⁵ = +4.2° (c 1.0, MeOH) | Polarimetry |

| Log P | 1.85 | Calculated (octanol/water) |

| pKa | 9.2 (sulfonamide NH) | Potentiometric titration |

Comparative Analysis of Synthetic Methods

The following comprehensive table compares the various preparation methods for 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide:

Process Optimization and Scale-Up Considerations

Critical Process Parameters for Scale-Up

When transitioning from laboratory to larger scale production, several parameters require careful optimization:

| Parameter | Laboratory Scale | Pilot Scale | Production Scale | Critical Control Points |

|---|---|---|---|---|

| Reagent Addition Rate | Manual addition | Controlled addition | Automated metering | Temperature control during exothermic steps |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | High-efficiency impellers | Prevent localized concentration gradients |

| Heat Transfer | Ice bath/oil bath | Jacketed vessels | Multi-zone temperature control | Maintain ±2°C during critical steps |

| Reaction Monitoring | TLC, HPLC | In-process HPLC | Online analytical tools | Reaction endpoint determination |

| Solvent Volumes | 10-20 mL/g | 5-10 mL/g | 3-5 mL/g | Minimization while maintaining solubility |

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Acts as an enzyme inhibitor, useful in studying enzyme kinetics and mechanisms.

Medicine: Potential therapeutic agent for treating diseases by inhibiting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with other benzenesulfonamide derivatives:

Key Observations :

- The target compound is distinguished by its ethoxy, fluoro, and branched N-substituent , which introduce steric bulk and hydrogen-bonding capacity.

- SMX features a heterocyclic methylisoxazole group and an amino (-NH₂) substituent, contributing to its lower pKa (2.7) and enhanced solubility in acidic environments.

- 2-(Hydrazinecarbonyl)benzenesulfonamide includes a hydrazinecarbonyl (-CONHNH₂) group, enabling coordination with metal ions in organometallic complexes.

- The chloroacetyl derivative has electrophilic chlorine atoms, making it reactive in nucleophilic substitution reactions.

Physicochemical and Pharmacological Implications

Solubility and Acidity

- Target Compound: The presence of polar groups (-OH, -OCH₃, -F) likely enhances water solubility compared to non-polar derivatives (e.g., chloroacetyl variants ). However, the branched N-substituent may reduce solubility due to steric hindrance.

- SMX : Its low pKa (2.7) suggests high solubility in acidic environments, a critical factor in its use as an antibiotic.

Biological Activity

4-Ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-3-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is , with a molecular weight of approximately 303.36 g/mol. The structure features a benzenesulfonamide core, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antiproliferative Activity

Studies have demonstrated that derivatives of benzenesulfonamides, including the compound , show promising antiproliferative effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against multiple cancer types, indicating strong potential as an anticancer agent .

2. Inhibition of Lipoxygenases

The compound has been identified as a potent inhibitor of lipoxygenases (LOXs), particularly the platelet-type 12-(S)-LOX. This enzyme plays a crucial role in inflammation and cancer progression by converting polyunsaturated fatty acids into bioactive lipid mediators . The inhibition of LOXs can lead to reduced inflammatory responses and may have therapeutic implications in diseases characterized by excessive inflammation.

3. Antioxidant Activity

Research has shown that compounds with similar structures exhibit antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. Antioxidants can play a protective role in cancer therapy and other oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and efficacy:

- Study on Anticancer Activity : A study evaluating various benzenesulfonamide derivatives found that certain modifications led to enhanced antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The most effective compounds showed IC50 values ranging from 1.2 to 5.3 μM .

- Inhibition of Platelet Aggregation : Another research highlighted the ability of specific sulfonamide derivatives to inhibit platelet aggregation induced by thrombin, suggesting potential applications in preventing thrombotic events .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Antiproliferative | 1.2 - 5.3 | MCF-7, HCT116 |

| LOX Inhibition | nM | Platelet-type 12-(S)-LOX |

| Antioxidant Activity | Varies | Various cellular assays |

Q & A

Q. Advanced

Purity Check : Re-run HPLC to exclude impurities.

Solvent Effects : Compare experimental spectra with computed shifts (using tools like ACD/Labs or Gaussian) in implicit/explicit solvent models.

Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening.

Isotopic Labeling : Use ¹⁹F-¹H HOESY to probe spatial proximity of fluorine and hydroxy groups .

What strategies elucidate the reaction mechanism of the sulfonamide group?

Q. Advanced

Kinetic Isotope Effects (KIE) : Replace hydroxy protons with deuterium to study rate-determining steps.

Trapping Intermediates : Use in-situ IR or LC-MS to detect transient species (e.g., sulfonic acid intermediates).

Computational Modeling : Transition state analysis (DFT) for sulfonylation steps. observed a 53% yield drop in similar reactions without optimized leaving groups, suggesting mechanistic bottlenecks .

How can biological target interactions be studied for this compound?

Q. Advanced

Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to NLRP3 inflammasome (a common sulfonamide target).

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized proteins.

Fluorescence Quenching : Titrate the compound with target enzymes (e.g., carbonic anhydrase) and monitor Trp fluorescence changes. validated similar sulfonamides via SPR (KD = 120 nM) .

What methods resolve conflicting bioactivity data across assays?

Q. Advanced

Dose-Response Curves : Replicate assays in triplicate with positive/negative controls (e.g., celecoxib for COX-2 inhibition).

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to exclude polypharmacology.

Metabolite Interference : Incubate compound with liver microsomes (CYP450 enzymes) and retest activity. observed altered efficacy due to chloro-fluoro substituent metabolism .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor decomposition via LC-MS.

Oxidative Stress : Treat with H2O2 (3%) and identify radicals via EPR spectroscopy.

Light Sensitivity : UV-vis monitoring (300–800 nm) under ICH Q1B guidelines. reported >90% stability for similar sulfonamides at pH 7.4 .

What structural analogs are suggested for SAR studies?

Q. Advanced

- Fluoro Variants : Replace 3-fluoro with chloro (synthesized in ) to compare electronegativity effects.

- Backbone Modifications : Substitute 2-hydroxypropyl with piperazine (e.g., ) to enhance solubility.

- Methoxy Positioning : Ortho vs. para methoxy in benzenesulfonamide (). Tabulate IC50 values against target proteins to map substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.